molecular formula C30H62O10 B1678970 Polidocanol CAS No. 3055-99-0

Polidocanol

Cat. No.: B1678970
CAS No.: 3055-99-0
M. Wt: 582.8 g/mol
InChI Key: ONJQDTZCDSESIW-UHFFFAOYSA-N
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Description

Polidocanol is a nonionic surfactant and sclerosing agent widely used in medical and cosmetic applications. It is primarily known for its role in the treatment of varicose veins and spider veins. This compound works by damaging the endothelial cells lining the blood vessels, causing them to collapse and eventually be replaced by fibrous tissue . It is also used as a local anesthetic and antipruritic agent in various topical formulations .

Mechanism of Action

Target of Action

Polidocanol primarily targets the endothelium of blood vessels . The endothelium is the inner lining of blood vessels and plays a crucial role in vascular homeostasis. This compound’s action on the endothelium is the basis for its use as a sclerosing agent in the treatment of varicose veins .

Mode of Action

This compound acts by locally damaging the blood vessel endothelium . Following the endothelial damage, platelets aggregate at the site and attach to the venous wall. This leads to the formation of a dense network of platelets, cellular debris, and fibrin that occludes the vessel . This occlusion of the blood vessel is the primary mechanism by which this compound exerts its therapeutic effect.

Biochemical Pathways

The drug’s ability to cause local damage to the blood vessel endothelium suggests that it may impact pathways related to endothelial cell integrity and function, platelet aggregation, and fibrin formation . The downstream effects of these changes include the occlusion of the blood vessel and subsequent reduction in the appearance of varicose veins .

Pharmacokinetics

It is known that this compound has a rapid onset and offset of local sclerosing effect . Following intravenous injection, low systemic plasma concentrations of this compound were observed, with peak concentrations occurring 5 minutes after injection .

Result of Action

The primary result of this compound’s action is the occlusion of the treated blood vessel . This occlusion is achieved through the formation of a dense network of platelets, cellular debris, and fibrin within the vessel . Over time, the occluded blood vessel is replaced by other types of tissue . This leads to a reduction in the appearance of the treated varicose veins .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the method of administration can impact the drug’s effectiveness. This compound is typically administered via intravenous injection, and care must be taken to avoid extravasation . Additionally, the drug’s effectiveness can be enhanced through the application of compression (in the form of a stocking or bandage) following treatment

Preparation Methods

Synthetic Routes and Reaction Conditions: Polidocanol is synthesized through the ethoxylation of dodecanol. The process involves the reaction of dodecanol with ethylene oxide under controlled conditions to produce a series of polyethylene glycol ethers of dodecanol . The reaction is typically carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures to ensure complete ethoxylation.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale ethoxylation reactors. The process involves the continuous addition of ethylene oxide to dodecanol in the presence of a catalyst. The reaction mixture is then purified through distillation and filtration to remove any unreacted starting materials and by-products . The final product is a clear, viscous liquid with a characteristic odor.

Chemical Reactions Analysis

Types of Reactions: Polidocanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, and halogenated ethers .

Scientific Research Applications

Polidocanol has a wide range of scientific research applications across various fields:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5039721
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5039721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

miscible
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue.
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

3055-99-0, 9002-92-0
Record name Nonaethylene glycol monododecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3055-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polidocanol [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5039721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

33-36 °C
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of polidocanol?

A1: this compound's primary mechanism of action involves its detergent-like properties. It interacts with the cell membrane of endothelial cells lining blood vessels, causing damage and leading to cell death. This process triggers an inflammatory cascade that ultimately results in fibrosis and vessel closure. [, , ]

Q2: How does the concentration of this compound affect its activity?

A2: Research indicates a concentration-dependent effect of this compound. Lower concentrations (e.g., 0.25%) may show minimal histological changes in blood vessels, while higher concentrations (≥0.2% sodium tetradecyl sulfate, equivalent in strength to 0.5% this compound) induce more pronounced damage, including intraluminal debris and smooth muscle wall alterations. [, , ]

Q3: Does this compound exhibit any anesthetic properties?

A3: Yes, this compound was initially developed as an anesthetic. Studies show that it can inhibit voltage-gated sodium channels, similar to local anesthetics, which may contribute to its anesthetic, antipruritic, and antitussive effects. This property also explains its good tolerability as a sclerosant. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound is a mixture of monododecyl ethers of polyethylene glycol. Its molecular formula varies depending on the specific mixture, but a common representation is C30H62O10. The molecular weight also varies based on the degree of polymerization, but it generally falls within the range of 500 to 600 g/mol. [, ]

Q5: What is the significance of foam formulations of this compound?

A5: Foam formulations of this compound, such as this compound endovenous microfoam (Varithena®), offer advantages over liquid formulations in terms of stability, bubble size distribution, and degradation rate. These properties contribute to enhanced handling and potentially improved efficacy in treating venous insufficiency. [, ]

Q6: How does the degree of polymerization of polyethylene glycol in this compound influence its activity?

A6: Studies comparing monodisperse polidocanols with regular, polydisperse this compound indicate that monodisperse forms have higher cytotoxicity and potentially improved safety profiles. This suggests that controlling the uniformity of polyethylene glycol chains in this compound can significantly impact its therapeutic properties. []

Q7: Beyond varicose veins, what other clinical applications of this compound are being explored?

A7: Researchers are investigating this compound's potential in treating various conditions beyond varicose veins, including:

  • Hemorrhoids: this compound foam sclerotherapy shows promise as an effective and safe treatment for hemorrhoidal disease, with potentially lower recurrence rates and fewer complications compared to rubber band ligation. []
  • Testicular hydrocele and epididymal cyst: Both this compound and tetracycline are considered useful sclerosants for these conditions, with this compound potentially being a preferable option for older patients due to its favorable side-effect profile. []
  • Simple renal cysts: this compound sclerotherapy under ultrasound guidance has shown efficacy in treating simple renal cysts in children, with a potentially better safety profile compared to ethanol sclerotherapy. [, ]
  • Infantile hemangioma and vascular malformations: this compound foam sclerotherapy is being studied for its potential in treating these conditions. While initial results suggest good efficacy and safety profiles, further research is needed to establish its role in standard treatment protocols. [, ]

Q8: What are the potential adverse effects of this compound?

A8: While generally considered safe, this compound can cause adverse effects, including:

  • Hyperpigmentation: This is a common side effect, particularly with higher concentrations of this compound and in treating epifascial veins. [, , , ]
  • Matting: This refers to the formation of a network of small blood vessels, which can occur after sclerotherapy, particularly with foam formulations. [, , ]
  • Pain and discomfort: Although this compound has anesthetic properties, some patients may experience pain or discomfort during and after injection. [, , , ]
  • Allergic reactions: Although rare, allergic reactions to this compound have been reported. [, ]

Q9: What are some areas of ongoing research related to this compound?

A9: Ongoing research on this compound focuses on:

  • Optimizing treatment protocols: Researchers are exploring different this compound concentrations, foam formulations, and injection techniques to improve efficacy and minimize adverse effects. [, , , , ]
  • Expanding clinical applications: As highlighted earlier, this compound's potential extends beyond its current use in treating varicose veins. Researchers are actively exploring its application in various other conditions, including vascular malformations, lymphatic malformations, and tumors. [, , ]
  • Understanding its long-term effects: While short- and mid-term side effects are relatively well documented, further research is needed to comprehensively understand the long-term safety profile of this compound, particularly after repeated treatments. []

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